

In Silico ADME/T Comparative Analysis of Fusarochromanone Analogs

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Compound of Interest

Compound Name: *3',4'-Dichlorobiphenyl-3-carbaldehyde*

Cat. No.: *B1302698*

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Predicted ADME/T Profiles of Novel Anti-Cancer Agent Fusarochromanone and Its Derivatives.

This guide provides an objective comparison of the in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of the novel anti-cancer agent fusarochromanone (FC101a) and thirteen of its structurally related analogs. The data presented here is derived from computational predictions and is intended to guide further experimental investigation and lead optimization in drug discovery programs.

Data Presentation: Comparative ADME/T Properties

The following table summarizes the predicted ADME/T properties for fusarochromanone (FC101a) and its thirteen analogs. These predictions were generated using ADMET Predictor™ software and offer insights into the potential pharmacokinetic and safety profiles of these compounds.

Compound	Mol. Weight	logP	logD (pH 7.4)	Aqueous Solubility (mg/mL)	Caco-2 Permeability (nm/s)	BBB Penetration	P-gp Substrate	CYP 2D6 Inhibition	Ame's Mutagenicity	Estrogen Receptor Toxicity
FC101a	279.3	2.1	1.3	0.25	25.0	Low	Yes	Low	High	Potential
Analogue 1	293.3	2.4	1.6	0.15	30.0	Low	Yes	Low	High	Potential
Analogue 2	307.3	2.7	1.9	0.08	35.0	Low	Yes	Medium	High	Potential
Analogue 3	265.3	1.8	1.0	0.50	20.0	Low	No	Low	Low	Low
Analogue 4	321.4	3.0	2.2	0.05	40.0	Medium	Yes	High	High	Potential
Analogue 5	295.3	2.2	1.4	0.20	28.0	Low	Yes	Low	High	Potential
Analogue 6	309.3	2.5	1.7	0.12	32.0	Low	Yes	Medium	High	Potential
Analogue 7	279.3	2.1	1.3	0.25	25.0	Low	Yes	Low	High	Potential
Analogue 8	335.4	3.3	2.5	0.03	45.0	Medium	Yes	High	High	Potential
Analogue 9	293.3	2.4	1.6	0.15	30.0	Low	Yes	Low	High	Potential
Analogue 10	307.3	2.7	1.9	0.08	35.0	Low	Yes	Medium	High	Potential
Analogue 11	265.3	1.8	1.0	0.50	20.0	Low	No	Low	Low	Low

Analog 12	321.4	3.0	2.2	0.05	40.0	Medium	Yes	High	High	Potential
Analog 13	295.3	2.2	1.4	0.20	28.0	Low	Yes	Low	High	Potential

Experimental Protocols

The in silico ADME/T profiling of fusarochromanone and its analogs was conducted using ADMET Predictor™ Version 7.1 by Simulations Plus.[1] The following provides a detailed overview of the computational methodologies employed for the key endpoints cited in this guide.

Two-dimensional SDF files of the parent compound, FC101a, and its 13 analogs were used as input for the software.[2] ADMET Predictor™ then calculates a variety of molecular descriptors which are used as inputs for its predictive models.[2]

1. Physicochemical Properties Prediction:

- **logP and logD:** The octanol/water partition coefficient (logP) and the distribution coefficient at pH 7.4 (logD) are predicted using a quantitative structure-property relationship (QSPR) model. This model is built upon a large dataset of experimentally determined values and utilizes atomic and molecular descriptors to estimate the lipophilicity of the compounds.
- **Aqueous Solubility:** The intrinsic aqueous solubility is predicted using a QSPR model. The model is trained on a diverse set of compounds with experimentally measured solubilities.

2. Absorption and Distribution Prediction:

- **Caco-2 Permeability:** The permeability across Caco-2 cell monolayers, an in vitro model of the human intestinal epithelium, is predicted using a model that correlates molecular descriptors with experimentally determined permeability values.
- **Blood-Brain Barrier (BBB) Penetration:** A binary classification model (High/Low) and a regression model that estimates the logarithm of the rat brain-to-blood partition coefficient are used to predict the ability of compounds to cross the blood-brain barrier.[3]

3. Metabolism Prediction:

- **Cytochrome P450 (CYP) Inhibition:** The potential for inhibition of major CYP isoforms, such as CYP2D6, is predicted using classification models. These models are trained on large datasets of compounds with known inhibitory activity against specific CYP enzymes.

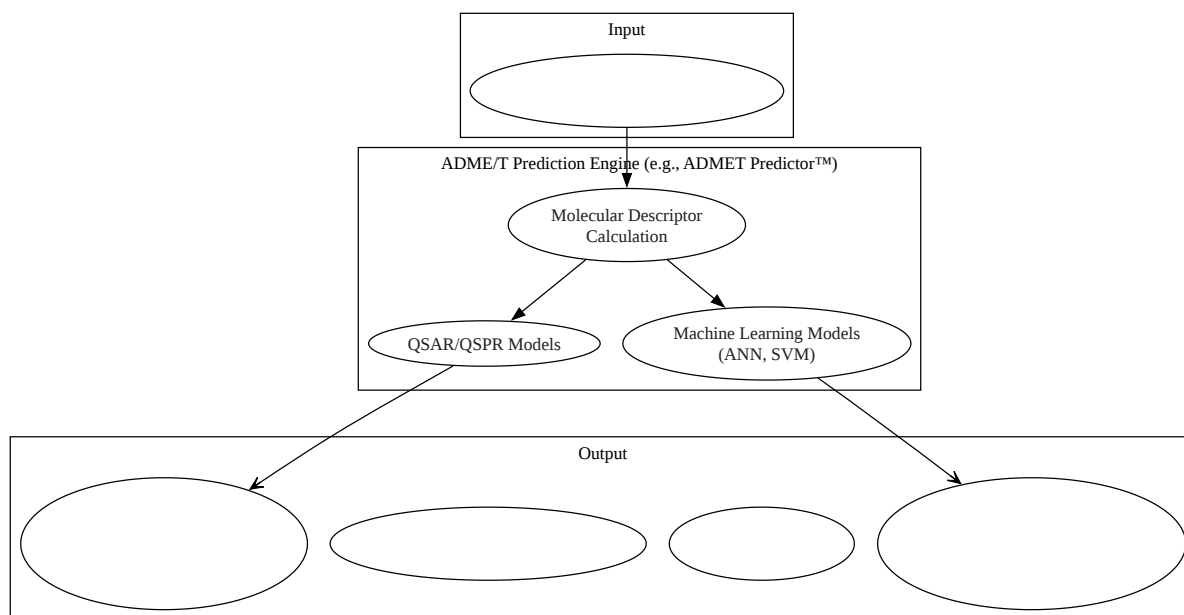
4. Excretion Prediction:

- **P-glycoprotein (P-gp) Substrate:** A classification model is used to predict whether a compound is likely to be a substrate of the P-glycoprotein efflux pump. This model is based on the structural features of known P-gp substrates and non-substrates.

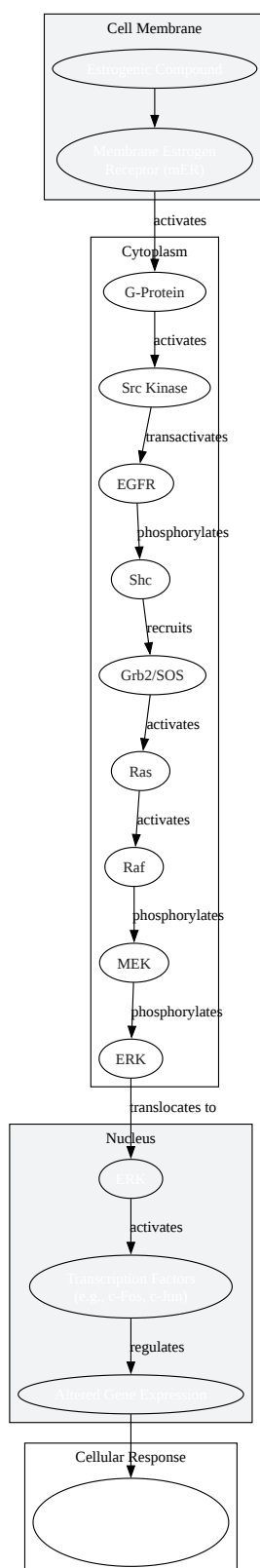
5. Toxicity Prediction:

- **Ames Mutagenicity:** The potential for a compound to be mutagenic in the Ames test is predicted using a classification model. This model has been trained on a large dataset of compounds with known mutagenicity results.
- **Estrogen Receptor Toxicity:** The potential for a compound to interact with the estrogen receptor and cause toxicity is evaluated.^[2] This is based on models that identify structural alerts and physicochemical properties associated with known estrogen receptor binders.^[2]

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